molecular formula C14H22N4O2 B6896595 N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide

N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide

Cat. No.: B6896595
M. Wt: 278.35 g/mol
InChI Key: RBHZFZLJBSWRNB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyrrole moiety and a carboxamide group

Properties

IUPAC Name

N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-12(16-6-4-5-7-16)13(19)17-8-10-18(11-9-17)14(20)15(2)3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHZFZLJBSWRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)N(C)C)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment to Piperazine: The pyrrole moiety is then attached to the piperazine ring through a condensation reaction with an appropriate acyl chloride or anhydride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolidones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Pyrrolidones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: These compounds share the pyrrole ring and have similar biological activities.

    Piperazine Derivatives: These compounds share the piperazine ring and are used in various pharmaceutical applications.

Uniqueness

N,N-dimethyl-4-(2-pyrrol-1-ylpropanoyl)piperazine-1-carboxamide is unique due to the combination of the pyrrole and piperazine rings with a carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

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